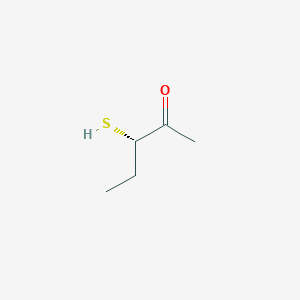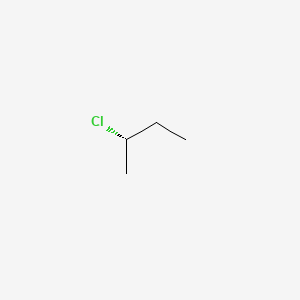
(+)-2-Chlorobutane
説明
(+)-2-Chlorobutane is a useful research compound. Its molecular formula is C4H9Cl and its molecular weight is 92.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-2-Chlorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-2-Chlorobutane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Molecular Structures and Conformational Compositions
Studies have investigated the molecular structures and conformational compositions of 2-chlorobutane, using techniques like gas-phase electron diffraction and ab initio molecular orbital calculations. These researches provide insights into the structural parameters and conformational stability of 2-chlorobutane, which is crucial for understanding its chemical behavior and potential applications in various fields (Aarset, Hagen, & Stōlevik, 2001).
2. Environmental Impact and Chemical Oxidation
Investigations into the environmental impact of chlorobutanes, including 2-chlorobutane, have been conducted. This includes studying their degradation processes, especially when initiated by OH radicals, and the resultant atmospheric implications. Additionally, the use of chemical oxidation processes, such as the hydrogen peroxide/UV method, for the removal of organic pollutants like n-chlorobutane from aqueous solutions, has been a subject of research. These studies are significant for understanding and mitigating the environmental impacts of chlorobutanes (Jara-Toro et al., 2019); (Liao & Gurol, 1995).
3. Photodissociation Studies
Photodissociation studies of 2-chlorobutane, especially examining the elimination channels at specific wavelengths, provide valuable data on the molecular dynamics and reaction pathways of chlorobutanes. Such research contributes to a deeper understanding of the photochemical behavior of 2-chlorobutane and its related compounds under various conditions (Gross, Liu, & Suits, 2002).
4. Synthesis of Purine Nucleosides
Research has been conducted on the synthesis of purine nucleosides built on a 3-oxabicyclo[3.2.0]heptane scaffold, utilizing chiral 3-chloro derivatives like 3-chloro-5-hydroxymethyl-2(5H)-furanone, which is structurally related to 2-chlorobutane. These studies contribute to the development of new nucleoside analogues with potential anti-HIV activity (Flores et al., 2011).
5. Vapour-Liquid Equilibria Studies
The isothermal vapor-liquid equilibria for binary systems involving chloroalkanes like 2-chlorobutane have been studied to understand their interactions and behavior in mixtures with different hydrocarbons. Such studies are essential for the development of efficient separation and purification processes in the chemical industry (Dahmani, Wichterle, & Ait-Kaci, 1996).
特性
IUPAC Name |
(2S)-2-chlorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPCSKHALVHRSR-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-2-Chlorobutane | |
CAS RN |
22156-91-8 | |
| Record name | 2-Chlorobutane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022156918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBUTANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DV15J668O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





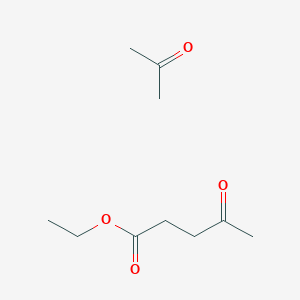

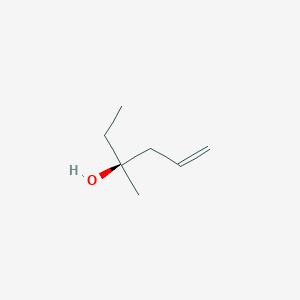
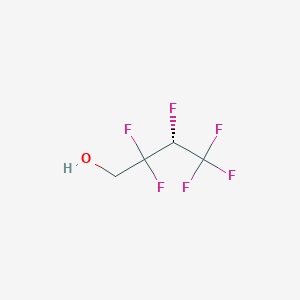
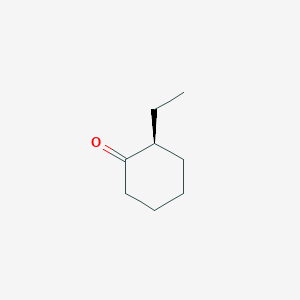
![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)

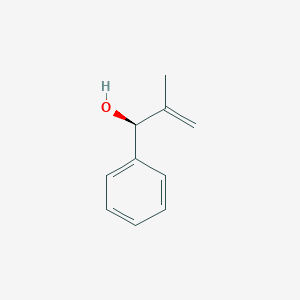
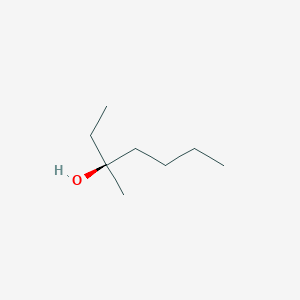
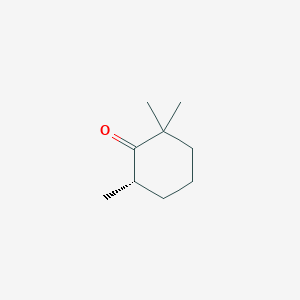
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)
